GSK-LSD1 Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1) . It has been used in research to study various conditions, including sepsis-induced mortality and the activation of human immunodeficiency virus (HIV) latency . It has also been suggested as a therapeutic agent for severe COVID-19 patients .

Molecular Structure Analysis

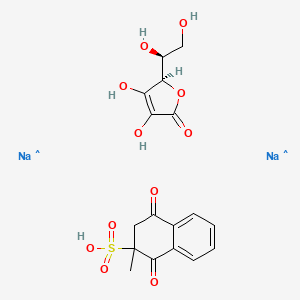

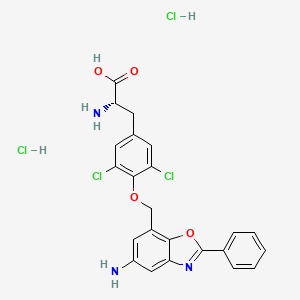

The molecular formula of GSK-LSD1 Dihydrochloride is C14H22Cl2N2 . The molecular weight is 289.24 .Chemical Reactions Analysis

GSK-LSD1 Dihydrochloride is known to inhibit LSD1 with an IC50 of 16 nM . It shows more than 1000 fold selectivity over other closely related FAD utilizing enzymes including LSD2, and monoamine oxidases MAO-A, MAO-B .Physical And Chemical Properties Analysis

GSK-LSD1 Dihydrochloride is soluble in water (50 mM) and DMSO (100 mM) .Wissenschaftliche Forschungsanwendungen

Histone Demethylase Inhibition

GSK-LSD1 Dihydrochloride is a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor . LSD1 is an enzyme that removes methyl groups from histones, which are proteins that help package DNA in the cell nucleus. By inhibiting LSD1, GSK-LSD1 Dihydrochloride can affect gene expression .

Cancer Research

GSK-LSD1 Dihydrochloride has been used in cancer research, particularly in the study of small lung cancer cells (SCLC) and acute myeloid leukemia (AML) . It has been shown to inhibit the growth of cancer cell lines in vitro .

Sepsis-Induced Mortality Studies

In animal models, GSK-LSD1 Dihydrochloride has been used to study sepsis-induced mortality . Sepsis is a life-threatening condition caused by the body’s response to an infection.

HIV Latency Research

GSK-LSD1 Dihydrochloride has been used to study the effect of phenelzine activation of human immunodeficiency virus (HIV) latency . This research could potentially lead to new strategies for activating latent HIV, a key challenge in curing the disease.

Obesity and Metabolic Disorders

Systemic administration of GSK-LSD1 Dihydrochloride has been shown to reduce food intake and body weight, ameliorate non-alcoholic fatty liver disease (NAFLD), and improve insulin sensitivity and glycemic control in mouse models of obesity .

Epigenetic Regulation

LSD1, the target of GSK-LSD1 Dihydrochloride, plays a key role in epigenetic regulation . By inhibiting LSD1, GSK-LSD1 Dihydrochloride can affect the methylation status of histones, thereby influencing gene expression and cellular processes .

Wirkmechanismus

Target of Action

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1 is a protein that modifies histone and non-histone proteins and is known to influence a wide variety of physiological processes . The dysfunction of LSD1 contributes to poor prognosis, poor patient survival, drug resistance, immunosuppression, etc., making it a potential epigenetic target for cancer therapy .

Mode of Action

GSK-LSD1 Dihydrochloride interacts with LSD1 and inhibits its activity . LSD1 specifically demethylates histone lysine residues H3K4me1/2 and H3K9 me1/2 . LSD1 suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) .

Biochemical Pathways

The inhibition of LSD1 by GSK-LSD1 Dihydrochloride affects various biochemical pathways. LSD1 regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 . These studies indicate LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . In addition, LSD1 inactivation also enhances anti-tumor immunity and inhibits checkpoint .

Pharmacokinetics

It is soluble to 100 mm in water and to 100 mm in dmso , which suggests that it may have good bioavailability.

Result of Action

The inhibition of LSD1 by GSK-LSD1 Dihydrochloride results in significant changes in gene expression patterns . It has been found to inhibit the growth of various cancer cell lines . In addition, it has been suggested as a therapeutic agent for severe COVID-19 patients .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK-LSD1 Dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

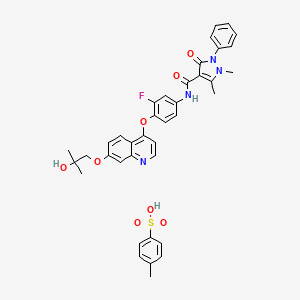

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)

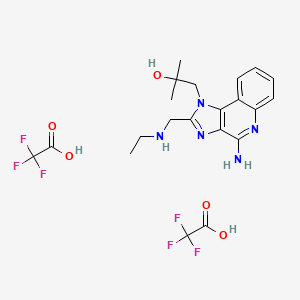

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)

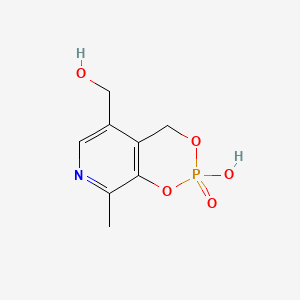

![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)